REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=O.[NH2:16][C:17]1[S:18][CH:19]=[C:20]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[N:21]=1>CN(C)C1C=CN=CC=1.ClCCl>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[C:6]([NH:16][C:17]1[S:18][CH:19]=[C:20]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[N:21]=1)=[O:8]
|
Name
|
|
Quantity
|
3.69 g
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Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1OC)OC
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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NC=1SC=C(N1)C(=O)OCC
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Name
|
|
Quantity
|
702 mg
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
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Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
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Type
|
WASH
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Details
|
The solution was successively washed with 2 M hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
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Details
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a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the organic layer under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (chloroform:methanol=30:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)NC=2SC=C(N2)C(=O)OCC)C=C(C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |